3,3-Dimethyl-octahydrocyclopenta[b]pyrrole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C9H17N/c1-9(2)6-10-8-5-3-4-7(8)9/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
ICBSEXUBJDEKQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2C1CCC2)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the 3,3 Dimethyl Octahydrocyclopenta B Pyrrole Scaffold
Stereoselective Construction of Octahydrocyclopenta[b]pyrrole (B2973046) Derivatives
The creation of specific stereoisomers of the octahydrocyclopenta[b]pyrrole ring system requires sophisticated synthetic strategies that can control the formation of multiple stereocenters, including the fused-ring junction.
Chiral Auxiliaries and Ligand-Controlled Enantioselective Approaches
Enantioselective synthesis, which produces a single enantiomer of a chiral molecule, is critical in medicinal chemistry as different enantiomers can have vastly different biological effects. Chiral auxiliaries and chiral ligands are two powerful tools for achieving this. A chiral auxiliary is an optically active compound that is temporarily attached to a non-chiral substrate, directing a subsequent reaction to proceed asymmetrically to form a single enantiomer of the product. nih.gov After the desired stereocenter is created, the auxiliary is removed and can often be recycled. nih.gov
The asymmetric carboxylation of pro-chiral enolates or related carbanions using a chiral mediator is a known method for creating chiral carboxylic acids. While the specific application of lithium alkylide-mediated carboxylation for the asymmetric induction of the 3,3-dimethyl-octahydrocyclopenta[b]pyrrole scaffold is not prominently documented, the principles of such transformations are established in other systems. For instance, chiral lithium amides (CLAs) have been shown to form well-defined aggregates with substrate anions, creating a chiral environment for subsequent reactions like alkylations. nih.gov This general strategy, aimed at the enantioselective functionalization of carbanions, highlights a potential, though not yet demonstrated, pathway for accessing chiral precursors to the target scaffold.
A highly effective strategy for constructing the octahydrocyclopenta[b]pyrrole skeleton involves palladium-catalyzed reactions where the choice of a phosphine (B1218219) ligand dictates the reaction outcome. thieme-connect.com Research has demonstrated that the reaction of a common precursor, a γ-(N-arylamino)alkene, with aryl bromides can be directed to selectively produce different isomers, including 6-aryl octahydrocyclopenta[b]pyrroles, by tuning the steric and electronic properties of the phosphine ligand. thieme-connect.com
This catalytic system operates through a complex mechanism involving competing pathways such as C-N bond formation, C-C bond formation, β-hydride elimination, and alkene insertion. The structure of the palladium catalyst, as defined by its supporting ligand, influences the relative rates of these steps, allowing for selective synthesis of a diverse array of products from a single starting material. thieme-connect.com For example, the use of bulky, electron-rich phosphine ligands tends to favor C-N bond-forming reductive elimination, while different ligands can promote the cyclization cascade required to form the fused-ring products with excellent diastereoselectivity (dr ≥ 20:1). thieme-connect.com
The table below illustrates how the choice of phosphine ligand in a Palladium-catalyzed reaction can influence the product distribution, leading to the selective formation of different aryl-substituted octahydrocyclopenta[b]pyrrole isomers and related products.
Table 1: Effect of Phosphine Ligand Structure on Product Selectivity in a Pd-Catalyzed Reaction
| Ligand | Ligand Type | Major Product(s) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| P(o-tol)₃ | Monodentate | Mixture of products | Not specified |
| 1,2-bis(diphenylphosphino)ferrocene | Bidentate | Favors 6-aryl isomer | Not specified |
| 1,2-bis(diisopropylphosphino)ferrocene | Bidentate | Favors 5-aryl isomer | Not specified |
Data sourced from a study on the selective synthesis of aryl octahydrocyclopenta[b]pyrroles. thieme-connect.com
Diastereoselective Control in Fused Ring Formation
Controlling the relative stereochemistry of the substituents and the ring junction (cis or trans) is a significant challenge in the synthesis of bicyclic systems.
A landmark achievement in the synthesis of octahydrocyclopenta[b]pyrrole derivatives is the use of Meyers' tricyclic lactam methodology. researchgate.netrsc.org This powerful strategy has been successfully employed for the highly diastereoselective synthesis of phosphonic and phosphinic acid analogues of octahydrocyclopenta[b]pyrrole-2-carboxylic acid, which are compounds of significant interest in medicinal chemistry. researchgate.netrsc.org
The key to this approach is the creation of a cis-fused bicyclic hexahydrocyclopenta[b]pyrrol-2-one intermediate. researchgate.netrsc.org This chiral lactam serves as a scaffold to control the subsequent introduction of phosphorus-containing groups. The nucleophilic addition of reagents like trimethyl phosphite (B83602) to a chiral N-acyliminium ion derived from the lactam proceeds with high diastereoselectivity, allowing for the separation of the resulting diastereoisomers by standard chromatography. researchgate.netrsc.org This methodology provides a robust and stereocontrolled route to analogues that are otherwise difficult to access.
Achieving a specific stereoisomeric form, such as a cis-fused ring system, is crucial and often a primary goal of a synthetic strategy. The cis-fusion of the five-membered rings in the octahydrocyclopenta[b]pyrrole system is a common target.
The Meyers' lactam methodology is a prime example of a strategy that directly yields cis-fused intermediates with high diastereoselectivity. researchgate.netrsc.org This method has been used to synthesize all possible cis-fused stereoisomers of specific phosphonic and phosphinic analogues of octahydrocyclopenta[b]pyrrole-2-carboxylic acid. researchgate.netrsc.org
Furthermore, palladium-catalyzed cyclization reactions have also proven effective in creating the fused bicyclic structure with high levels of diastereocontrol. These reactions can provide the desired products with a diastereomeric ratio of 20:1 or greater, indicating a strong preference for a particular arrangement at the newly formed stereocenters, which defines the ring fusion. thieme-connect.com Another approach involves the double reductive alkylation of a 1,3,4-trisubstituted pyrrole (B145914), which has been shown to yield cis-3,4-disubstituted pyrrolidines stereoselectively. These methods demonstrate that through rational catalyst design or the use of powerful chiral auxiliaries, specific stereoisomeric forms of the octahydrocyclopenta[b]pyrrole scaffold can be accessed with high fidelity.
Cascade and Multicomponent Reaction Strategies
Cascade and multicomponent reactions offer efficient and atom-economical routes to complex molecular architectures like fused pyrrolidines from simple starting materials in a single operation.
A powerful strategy for creating functionalized cyclopenta[b]pyrroline derivatives involves a dual catalytic system combining a chiral Brønsted acid and a palladium catalyst. acs.orgacs.org This method utilizes a cascade sequence initiated by an asymmetric aza-Piancatelli rearrangement, followed by an intramolecular hydroamination.
The process begins with the reaction of alkynyl-functionalized tertiary furylcarbinols with anilines. acs.org The chiral Brønsted acid catalyzes an aza-Piancatelli rearrangement to produce key cis-fused cyclopentenone intermediates. Subsequently, a palladium catalyst facilitates an intramolecular hydroamination, cyclizing the intermediate to form the final cyclopenta[b]pyrroline structure. acs.org This cooperative catalytic approach has proven effective for generating a variety of densely functionalized cyclopenta[b]pyrroline derivatives in high yields and with excellent control over stereochemistry. acs.orgacs.org A gram-scale synthesis has been demonstrated, showcasing the practical applicability of this protocol. acs.org
Table 1: Overview of Aza-Piancatelli/Hydroamination Cascade Reaction
| Feature | Description | Source |
| Reaction Type | Asymmetric Cascade Aza-Piancatelli Rearrangement / Hydroamination | acs.org |
| Catalysts | Chiral Brønsted Acid and Palladium (cooperative catalysis) | acs.orgacs.org |
| Starting Materials | Alkynyl-functionalized tertiary furylcarbinols, Anilines | acs.org |
| Key Intermediate | cis-fused Alkynyl-functionalized cyclopentenone | acs.org |
| Product | Enantioenriched Densely Functionalized Cyclopenta[b]pyrrolines | acs.org |
| Key Advantages | High yields, excellent enantioselectivities, access to complex structures | acs.orgacs.org |
Transition metals are instrumental in catalyzing cascade cyclizations to form fused pyrrolidine (B122466) systems. Both Zinc Chloride (ZnCl₂) and various palladium complexes have been successfully employed.
A highly efficient and chemoselective cascade reaction catalyzed by ZnCl₂ has been developed for synthesizing functionalized cyclopenta[b]pyrrole (B12890464) derivatives. rsc.org This method involves the reaction of enaminones with 2-furylcarbinols under mild conditions, offering good to excellent yields and high diastereoselectivity. rsc.org
Palladium-catalyzed cascade cyclizations are particularly versatile for building polycyclic N-fused heterocycles. nih.govrsc.org One such strategy involves the intramolecular carbopalladation of an alkyne followed by a 5-endo-dig cyclization. nih.gov This approach has been applied to propargyl-containing pyridines, and optimization has shown that a ligand-free catalyst like Pd(OAc)₂ can significantly enhance reaction yields. nih.gov Another novel palladium-catalyzed cascade involves the oxidative convergent assembly of anilines and 3-butenoic acid, constructing five chemical bonds in one sequence to yield fused benzo-aza-oxa-[5-6-5] tetracycles with high diastereoselectivity. nih.govresearchgate.net These methods highlight the power of palladium catalysis to rapidly assemble complex polycyclic scaffolds from accessible starting materials. rsc.org
Table 2: Comparison of Transition Metal-Catalyzed Cyclizations for Fused Pyrrolidines
| Catalyst System | Reaction Description | Key Features | Source(s) |
| ZnCl₂ | Cascade reaction of enaminones and 2-furylcarbinols | Mild conditions, high chemo- and diastereoselectivity | rsc.org |
| Palladium | Intramolecular carbopalladation/cyclization cascade | Builds polycyclic N-fused heterocycles, can be ligand-free | nih.govrsc.org |
| Palladium | Oxidative convergent assembly of anilines and 3-butenoic acid | Forms multiple bonds, high diastereoselectivity | nih.govresearchgate.net |
The [3+2]-cycloaddition of azomethine ylides is a cornerstone reaction for the synthesis of pyrrolidine rings. This strategy has been broadly applied to create bicyclic fused pyrrolidines relevant to medicinal chemistry. nih.gov A general approach involves the reaction between a nonstabilized azomethine ylide and an endocyclic electron-deficient alkene. nih.gov For less reactive alkenes, a protocol using lithium fluoride (B91410) (LiF) at high temperatures in solvent-free conditions has been developed. nih.gov
This methodology provides access to a wide range of substituted bicyclic pyrrolidines, including those with quaternary carbon centers and fluorine substituents, often with high yields and excellent diastereoselectivity. nih.govresearchgate.net Glycine-based decarboxylative [3+2] cycloadditions represent another powerful variant, using glycine (B1666218) derivatives to generate azomethine ylides for the synthesis of complex pyrrolidine-containing polycycles. nih.gov
While a direct application of the classical Bruylants reaction (reaction of Grignard reagents with N-substituted α-amino nitriles) for the synthesis of the this compound scaffold is not found in the searched literature, related annulation processes are central to pyrrolidine synthesis. Modern methods often rely on cascade or cycloaddition strategies that achieve similar ring-forming outcomes with higher efficiency and broader substrate scope than historical named reactions.
Modern synthetic chemistry emphasizes the use of environmentally benign methods, including the use of non-toxic solvents and catalyst-free conditions.
Significant progress has been made in developing green synthetic routes to fused pyrrolidine systems. An efficient, catalyst-free, three-component domino reaction has been reported for the synthesis of polycyclic pyrrolidine-fused spirooxindoles. rsc.org This reaction proceeds at room temperature in an environmentally friendly ethanol-water (EtOH–H₂O) solvent system. rsc.org The key benefits of this approach are its operational simplicity, high yields, and avoidance of toxic solvents and chromatographic purification. rsc.org
Additionally, solvent-free conditions have been developed for certain [3+2]-cycloaddition reactions to generate bicyclic pyrrolidines, particularly when dealing with less reactive substrates. nih.gov These methods align with the principles of green chemistry by minimizing waste and energy consumption.
Green Chemistry Approaches in Fused Pyrrolidine Synthesis
Microwave and Ultrasound-Assisted Synthetic Transformations
The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized organic synthesis by enabling rapid, efficient, and often higher-yielding reactions. These techniques are particularly valuable in the construction of heterocyclic frameworks.
Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules to accelerate reaction rates, often leading to reduced reaction times from hours to minutes. For the synthesis of pyrrole and its fused derivatives, microwave irradiation has been shown to be highly effective. For instance, the synthesis of pyrrole-3-methanols from α-iminonitriles and succinaldehyde (B1195056) has been achieved in good yields (up to 75%) through a one-pot, microwave-assisted sequence. researchgate.net Similarly, novel pyrrolo[2,3-b]pyrrole (B13429425) derivatives have been synthesized using microwave irradiation, highlighting the utility of this method for creating complex fused systems. nih.govnih.gov While a specific protocol for this compound is not detailed in the literature, the principles of microwave-assisted cyclization and condensation reactions are directly applicable.
Ultrasound-assisted synthesis, or sonochemistry, utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which can enhance reaction rates and yields. This technique has been successfully employed in the one-pot, three-component synthesis of isoxazolines, demonstrating its potential for constructing five-membered heterocyclic rings under mild conditions. nih.gov The use of ultrasound can promote reactions in aqueous media, aligning with the principles of green chemistry. nih.gov A simple and rapid ultrasound-assisted method for the synthesis of 3-selanyl-1H-indoles has also been developed, showcasing the versatility of this technique for C-H functionalization. elsevierpure.com
| Energy Source | Methodology | Key Advantages | Relevant Examples |
| Microwave | Mannich reaction-cyclization-dehydrocyanation | Rapid reaction times, high efficiency | Synthesis of pyrrole-3-methanols researchgate.net |
| Microwave | Condensation/Annulation | Access to complex fused systems | Synthesis of pyrrolo[2,3-b]pyrrole derivatives nih.govnih.gov |
| Ultrasound | 1,3-Dipolar Cycloaddition | Environmentally friendly, shorter reaction times | One-pot synthesis of isoxazolines nih.gov |
| Ultrasound | C-H Functionalization | Rapid and selective synthesis | Synthesis of 3-selanyl-1H-indoles elsevierpure.com |
Heterogeneous Catalysis and Sustainable Reagent Development
The development of sustainable synthetic methods is a major focus in modern chemistry. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, and the development of environmentally benign reagents.
Heterogeneous catalysts offer significant advantages in terms of operational simplicity and waste reduction. For the synthesis of pyrrole and pyrrolidine cores, a variety of heterogeneous catalysts have been explored. For example, low-cost and commercially available aluminas have been used to catalyze the Paal-Knorr synthesis of N-substituted pyrroles with high yields (68–97%). mdpi.comresearchgate.net These catalysts can be recycled multiple times without a significant loss of activity, making the process more sustainable. mdpi.comresearchgate.net Cobalt-based heterogeneous catalysts have also been developed for the cascade synthesis of pyrroles from nitroarenes. nih.gov In the realm of stereoselective synthesis, functionalized manganese ferrite (B1171679) nanorods have been used as a recyclable catalyst for the synthesis of spirocyclic pyrrolidines. rsc.org
The principles of green chemistry also guide the development of sustainable reagents and reaction conditions. This can involve using water as a solvent, employing catalyst-free reaction conditions, or utilizing biomass-derived starting materials. rsc.orgresearchgate.net For example, an efficient and green synthesis of novel pyrrolidine-fused spirooxindoles has been developed via a three-component domino reaction in an ethanol-water mixture under catalyst-free conditions. rsc.org The use of pyrrolidine itself as a reagent for Fmoc-removal in solid-phase peptide synthesis has been shown to expand the range of green solvents that can be used. acs.org
| Catalyst Type | Reaction | Key Features | Yields |
| Aluminas | Paal-Knorr Synthesis | Reusable, low-cost, solvent-free option | 68-97% mdpi.comresearchgate.net |
| Cobalt/NGr-C@SiO₂ | Cascade Synthesis from Nitroarenes | Bifunctional, solvent-free | Good to high nih.gov |
| MnCoCuFe₂O₄@L-proline | 1,3-Dipolar Cycloaddition | Reusable, diastereoselective | High rsc.org |
Functionalization and Derivatization Beyond Core Construction
Once the core this compound scaffold is constructed, its functionalization and derivatization are crucial for exploring its potential applications. Advanced methods allow for precise modification of the heterocyclic system.
Regioselective Functionalization of the Octahydrocyclopenta[b]pyrrole System
Regioselective functionalization allows for the introduction of substituents at specific positions on the heterocyclic ring, which is essential for structure-activity relationship studies. For pyrrole-containing systems, the pyrrole nitrogen can act as a directing group to guide the functionalization of adjacent rings. For instance, the pyrrole moiety has been successfully used as a directing group in the Pd(II)-catalyzed ortho-functionalization of C(sp²)-H bonds on a linked phenyl ring. nih.gov This methodology allows for the regioselective methylation, alkylation, or benzylation of the benzene (B151609) core of 2-phenylpyrroles in good yields (51-93%). nih.gov While this example is on a phenyl-substituted pyrrole, the principle of using the heterocyclic nitrogen to direct functionalization could be applied to the cyclopentane (B165970) ring of the octahydrocyclopenta[b]pyrrole system, provided a suitable catalytic system is developed.
Introduction of Diverse Substituents via Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and introducing a wide variety of substituents. libretexts.orgyoutube.com This reaction typically involves the coupling of an organoboron compound with a halide or triflate. libretexts.org For the functionalization of pyrrole and pyrrolidine scaffolds, the Suzuki-Miyaura reaction has been extensively used. acs.orgnih.gov An efficient method for the arylation of SEM-protected pyrroles has been developed, which tolerates a wide range of functional groups and provides aryl-substituted pyrroles in moderate to excellent yields. nih.gov The choice of protecting group on the pyrrole nitrogen is crucial, as common protecting groups like BOC can be unstable under the reaction conditions. nih.gov A modular synthetic platform has been developed for the elaboration of 3-D fragments, which includes the Suzuki-Miyaura cross-coupling of N-Boc MIDA boronate building blocks with aryl bromides. acs.org
| Reaction | Coupling Partners | Catalyst/Conditions | Key Advantages |
| Suzuki-Miyaura | Arylboronic acids and bromopyrroles | Pd catalyst, mild conditions | Tolerates wide range of functionalities nih.gov |
| Suzuki-Miyaura | N-Boc MIDA boronates and aryl bromides | Pd(OAc)₂/SPhos, K₃PO₄ | Modular approach for 3D fragment elaboration acs.org |
Transformations of Pendant Functional Groups (e.g., Oxidation, Reduction, Substitution)
Once functional groups have been introduced onto the this compound scaffold, they can be further transformed to create a diverse library of derivatives. Standard organic transformations such as oxidation, reduction, and substitution can be applied to these pendant groups. For example, an ester group introduced onto a pyrrole ring can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other derivatives. Similarly, a nitro group can be reduced to an amine, which can then be acylated or alkylated. The synthesis of N-substituted pyrroles often involves the condensation of a γ-dicarbonyl compound with a primary amine, demonstrating the facile introduction of substituents on the nitrogen atom. mdpi.comresearchgate.net These transformations are fundamental in medicinal chemistry for fine-tuning the biological activity of a lead compound.
Advanced Spectroscopic Characterization for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of 3,3-Dimethyl-octahydrocyclopenta[b]pyrrole in solution, providing critical insights into its isomeric forms and conformational dynamics.
Elucidation of Diastereomeric and Conformational Isomers
The fusion of a cyclopentane (B165970) ring to a pyrrolidine (B122466) ring in this compound gives rise to multiple stereocenters, and consequently, the potential for several diastereomers. The presence of a chiral center can lead to diastereotopic protons, which are chemically non-equivalent and produce distinct signals in the 1H NMR spectrum. The relative stereochemistry of these isomers significantly influences the chemical environment of each nucleus, resulting in unique sets of NMR signals for each diastereomer. Advanced NMR techniques, including two-dimensional experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in differentiating between these isomers by revealing through-space proximities between specific protons, which helps to establish their relative configuration.
1H and 13C NMR for Complex Structure Assignment
The complete assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra is fundamental to confirming the complex bicyclic structure of this compound. Due to the molecule's high degree of saturation and the presence of multiple, often overlapping, signals in the aliphatic region of the ¹H NMR spectrum, one-dimensional analysis can be challenging. Therefore, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) H-C correlations, which are crucial for assigning quaternary carbons and piecing together the carbon skeleton.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Pyrrolidine-Containing Structure
| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
| Cα (next to N) | ~50-65 | ~2.8-3.5 | m |
| Cβ | ~25-35 | ~1.7-2.2 | m |
| Cγ | ~25-35 | ~1.7-2.2 | m |
| C (gem-dimethyl) | ~35-45 | - | - |
| CH₃ (gem-dimethyl) | ~20-30 | ~1.0-1.3 | s |
| Cyclopentyl CH₂ | ~20-40 | ~1.4-1.9 | m |
| Cyclopentyl CH | ~30-50 | ~1.8-2.5 | m |
Note: This table is illustrative and based on general chemical shift ranges for similar structural motifs. Actual values for this compound would require experimental data.
Advanced NMR Techniques for Pyrrolidine Ring Puckering Analysis (e.g., Cγ-endo/exo)
The five-membered pyrrolidine ring in this compound is not planar and adopts a puckered conformation to relieve torsional strain. This puckering is often described by two primary conformations: Cγ-endo (the Cγ atom is on the same side of the ring as a substituent on the nitrogen or a fused ring) and Cγ-exo (it is on the opposite side). The equilibrium between these puckered states can be investigated using advanced NMR methods. Analysis of vicinal proton-proton coupling constants (³JHH) and techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about the dihedral angles within the pyrrolidine ring, allowing for the determination of the predominant pucker and the energetic barriers between different conformations.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
While NMR spectroscopy provides invaluable data on the solution-state structure, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. For a chiral molecule like this compound, single-crystal X-ray diffraction is the definitive method for establishing the absolute stereochemistry of each chiral center. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy. This data reveals the exact conformation of both the pyrrolidine and cyclopentane rings in the crystal lattice, including the specific ring puckering and the orientation of the dimethyl groups.
Vibrational Spectroscopy for Characteristic Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the characteristic functional groups present in this compound. The IR and Raman spectra are complementary, providing a vibrational fingerprint of the molecule.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch (secondary amine) | 3300-3500 (broad) | FTIR |
| C-H Stretch (sp³ hybridized) | 2850-3000 | FTIR, Raman |
| C-H Bend (CH₂, CH₃) | 1350-1470 | FTIR, Raman |
| C-N Stretch | 1020-1250 | FTIR, Raman |
| C-C Stretch | 800-1200 | Raman |
The presence of a band in the 3300-3500 cm⁻¹ region in the FTIR spectrum would confirm the N-H stretch of the secondary amine. The C-H stretching vibrations from the methyl and methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ range. The region below 1500 cm⁻¹ provides a unique "fingerprint" for the molecule, arising from complex bending and stretching vibrations of the entire carbon skeleton, which can be used for identification.
Theoretical and Computational Chemistry Studies
Quantum Mechanical (QM) Investigations of Molecular Structure and Stability
Quantum mechanical methods are essential for accurately describing the geometry and energetic properties of molecules. These calculations can predict the most stable arrangements of atoms in space (conformers) and the electronic distribution within the molecule.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for exploring the complex potential energy surfaces of cyclic and bicyclic molecules. For the octahydrocyclopenta[b]pyrrole (B2973046) ring system, the fusion of the five-membered rings introduces significant conformational constraints. The relative orientation of the two rings can be either cis or trans, leading to different families of isomers.
Within each isomeric family, the pyrrolidine (B122466) and cyclopentane (B165970) rings can adopt various puckered conformations, such as envelope and twist forms. The presence of the 3,3-dimethyl group further influences the conformational landscape by introducing steric interactions that disfavor certain puckered forms and stabilize others. A systematic DFT study would involve geometry optimization of all possible conformers to identify the lowest energy structures.
Table 1: Hypothetical Relative Energies of 3,3-Dimethyl-octahydrocyclopenta[b]pyrrole Conformers Calculated by DFT This table is illustrative and based on general principles, as specific data for this compound is not available.
| Isomer | Ring Pucker (Pyrrolidine) | Ring Pucker (Cyclopentane) | Relative Energy (kcal/mol) |
|---|---|---|---|
| cis-fused | Twist (C1-C2) | Envelope (C4) | 0.00 |
| cis-fused | Envelope (N) | Twist (C4-C5) | 1.25 |
| trans-fused | Twist (C2-C3) | Twist (C5-C6) | 3.50 |
The results of such an analysis would likely show a preference for a specific cis-fused conformer where steric clash between the methyl groups and the adjacent ring is minimized.
While DFT is excellent for geometries and energies, ab initio methods, such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide even more accurate descriptions of electronic properties, albeit at a higher computational cost. researchgate.net These methods are valuable for benchmarking DFT results and for calculating properties like dipole moments, polarizability, and ionization potentials. researchgate.net
Semi-empirical methods, which use parameters derived from experimental data, offer a faster but less accurate alternative. They can be useful for initial screenings of large numbers of conformers before applying more rigorous methods. For the pyrrolidine ring, these calculations can elucidate the distribution of electron density, highlighting the nucleophilic character of the nitrogen atom. researchgate.net
The stereoelectronic environment of the pyrrolidine ring is governed by subtle intramolecular interactions. The gauche effect describes the tendency of certain substituents to prefer a gauche (60°) dihedral angle over an anti (180°) arrangement. nih.govnih.gov In substituted pyrrolidines, interactions between substituents and the nitrogen lone pair can lead to specific conformational preferences. nih.gov
Reaction Mechanism Elucidation and Prediction of Selectivity
Computational modeling is indispensable for understanding how chemical reactions occur, allowing researchers to map the entire reaction pathway from reactants to products.
The synthesis of fused pyrrolidine scaffolds often proceeds through cycloaddition reactions or multi-step sequences involving intramolecular cyclizations. Computational chemists can model these reaction pathways by locating the transition state (TS)—the highest energy point along the reaction coordinate. By calculating the energy of the reactants, transition states, and products, a complete energy profile can be constructed.
For instance, in a potential synthesis via a [3+2] cycloaddition, DFT calculations could be used to model the approach of the reacting molecules, identify the transition state structure, and calculate the activation energy. This information is critical for predicting reaction rates and understanding the factors that control chemical reactivity.
In many chemical reactions, multiple products can be formed. The product distribution is determined by whether the reaction is under kinetic or thermodynamic control.
Kinetic Control: The major product is the one that is formed the fastest (i.e., via the lowest activation energy barrier).
Thermodynamic Control: The major product is the most stable one, which is allowed to form under conditions where the initial products can revert to reactants and re-react.
Computational studies can distinguish between these two regimes by comparing the activation energies leading to different products with the relative thermodynamic stabilities of the products themselves. For the synthesis of the this compound system, different diastereomers (e.g., cis- vs. trans-fused) could be formed. Calculating the energy profiles for the formation of each isomer would reveal whether the experimentally observed product is the result of kinetic or thermodynamic preference, providing valuable insights for optimizing synthetic strategies.
Studies on Iminium Ion Formation and Exchange Equilibria
Computational studies have been instrumental in examining the formation of iminium ions from the reaction of pyrrolidine derivatives with carbonyl compounds. These investigations often focus on the relative stability of the resulting iminium ions, which is crucial for their role as intermediates in various organic reactions. The primary computational method employed for this purpose is Density Functional Theory (DFT), particularly using functionals like M06-2X with a substantial basis set such as 6-311+G(d,p), to accurately model these systems. nih.govnih.govresearchgate.netfigshare.com
The research in this area typically involves calculating the equilibrium positions for exchange reactions where a secondary amine is transferred between two different carbonyl compounds. nih.govnih.gov The relative energies derived from these calculations are powerful predictors of which iminium species will be predominantly formed in a reaction mixture containing multiple carbonyl compounds. nih.gov For instance, in the context of catalytic Michael additions, the efficiency and conversion rates are highly dependent on the calculated energy values for these exchange equilibria. The reaction is favorable if the iminium tetrafluoroborates of the final adducts are more susceptible to hydrolysis than the initial iminium species. nih.gov
While specific studies on this compound are not extensively documented in this exact context, the principles derived from studies on simpler pyrrolidine derivatives are directly applicable. The computational examination of the tendency of various carbonyl compounds to form iminium ions with structures analogous to this compound would follow the same established methodologies. nih.govnih.govresearchgate.netfigshare.com These studies help in understanding the stability and reactivity of the corresponding iminium ions, which are key intermediates in many catalytic asymmetric reactions.
Solvation Effects and Environmental Influence on Molecular Properties
The properties and reactivity of molecules like this compound are significantly influenced by their surrounding solvent environment. Computational chemistry offers powerful tools to model these solvation effects, which can be broadly categorized into implicit and explicit solvation models.
Continuum solvation models treat the solvent as a continuous dielectric medium rather than individual molecules. google.commdpi.comarxiv.org This approach simplifies the computational complexity while still capturing the dominant electrostatic interactions between the solute and the solvent. arxiv.org Two widely used continuum solvation models are the Conductor-like Polarizable Continuum Model (CPCM) and the Solvation Model based on Density (SMD).
The CPCM model places the solute molecule within a cavity in the dielectric continuum, and the solvent's effect is represented by polarization charges on the surface of this cavity. google.comfaccts.de It is an efficient method to account for solvent effects in quantum chemical calculations. google.com The SMD model is built upon the CPCM framework but incorporates different atomic radii for cavity construction and also accounts for non-electrostatic contributions to the solvation free energy. google.com SMD is often considered highly accurate for calculating solvation free energies. arxiv.org
These models are invaluable for studying reactions in solution, as they can significantly impact the calculated geometries and energies of reactants, transition states, and products. For instance, single-point CPCM calculations on gas-phase optimized geometries can often provide sufficient accuracy for free energies of solvation, although for species like anions and zwitterions, geometry optimization within the continuum model is crucial. google.com
| Model | Description | Key Features |
|---|---|---|
| CPCM | Represents the solvent as a polarizable continuum. The solute is placed in a cavity and the solvent's effect is described by polarization charges on the cavity surface. google.comfaccts.de | Computationally efficient; good for accounting for electrostatic solvent effects. google.com |
| SMD | An extension of the CPCM model that uses different atomic radii for the cavity and includes non-electrostatic contributions to solvation energy. google.com | Generally provides higher accuracy for solvation free energies by including cavitation, dispersion, and solvent structure effects. arxiv.org |
In contrast to continuum models, explicit solvent models include individual solvent molecules in the computational simulation. mdpi.comarxiv.org This approach provides a more detailed and atomistic representation of the solute-solvent interactions, which is crucial when specific interactions like hydrogen bonding play a significant role. mdpi.comarxiv.org
While computationally more demanding due to the increased number of degrees of freedom, explicit solvent models can capture effects that are missed by continuum models, such as entropy and pre-organization effects. nih.gov Hybrid models, which combine a few explicit solvent molecules to treat the first solvation shell with a continuum model for the bulk solvent, offer a compromise between accuracy and computational cost. rsc.org This method is particularly useful for studying reactions where specific solute-solvent interactions are critical to the mechanism. For a molecule like this compound, understanding its interaction with protic or aprotic solvents through explicit models can provide deeper insights into its reactivity and conformational preferences in solution.
Limitations and Future Directions in Computational Modeling of Octahydrocyclopenta[b]pyrroles
Despite the power of computational modeling, there are inherent limitations. For the study of octahydrocyclopenta[b]pyrroles, these limitations often stem from the general challenges in computational chemistry.
One of the primary challenges is the accurate and efficient modeling of the solvent environment. While continuum models are computationally tractable, they may fail to capture crucial specific solute-solvent interactions. nih.govcecam.org Conversely, explicit solvent models, while more accurate in this regard, are computationally expensive and require extensive sampling to obtain statistically meaningful results. arxiv.orgnih.gov The development of more sophisticated and efficient multiscale models that combine the strengths of both approaches is a key area of future research.
Another limitation is the inherent accuracy of the underlying quantum mechanical methods. While high-level methods can provide very accurate results, their computational cost often limits their application to smaller systems. For larger molecules like substituted octahydrocyclopenta[b]pyrroles and their reaction complexes, researchers often have to rely on more approximate methods like DFT, where the choice of functional can significantly impact the results. The continued development of more accurate and computationally efficient DFT functionals and other electronic structure methods is crucial.
Future directions in the computational modeling of octahydrocyclopenta[b]pyrroles will likely involve the increased use of machine learning potentials. These potentials, trained on high-quality quantum mechanical data, can offer the accuracy of ab initio methods at a fraction of the computational cost, enabling more extensive simulations of reaction dynamics in solution. nih.gov Furthermore, the application of advanced simulation techniques to explore complex potential energy surfaces and reaction pathways will provide a more complete understanding of the chemical behavior of this important class of compounds.
Applications in Advanced Organic Synthesis and Catalysis
Octahydrocyclopenta[b]pyrrole (B2973046) as a Chiral Building Block
The enantiomerically pure forms of octahydrocyclopenta[b]pyrrole and its parent pyrrolidine (B122466) structures are powerful starting materials in asymmetric synthesis. unipa.itmdpi.com Their defined three-dimensional structure allows for the precise transfer of chirality during the construction of larger, more complex molecular architectures.
The pyrrolidine ring is a fundamental component of a vast number of natural products, including many alkaloids with significant biological activity. mdpi.comchim.itresearchgate.net Synthetic chemists leverage building blocks like octahydrocyclopenta[b]pyrrole to access analogues of these natural products, aiming to improve their therapeutic properties or to understand their mode of action. rsc.org For instance, the synthesis of the antifungal natural product Pyrrolnitrin (B93353) relies on the use of functionalized pyrrole (B145914) precursors. acs.orgnumberanalytics.com
Furthermore, the rigid scaffold of octahydrocyclopenta[b]pyrrole is ideal for the design of peptidomimetics—molecules that mimic the structure and function of peptides but with improved stability and bioavailability. nih.govnih.gov By replacing flexible peptide backbones with constrained cyclic structures, researchers can create compounds that maintain the desired spatial arrangement of functional groups for biological target recognition. nih.gov Pyrrolidine-based scaffolds are particularly effective in mimicking beta-turns and other secondary structures of proteins. nih.gov
| Application Area | Scaffold Type | Example Target/Mimetic | Key Advantage |
| Natural Product Synthesis | Halogenated Phenylpyrroles | Pyrrolnitrin | Provides a core structure for antifungal agents. acs.orgnumberanalytics.com |
| Peptidomimetics | Pyrrolidine-Pyrrolidine Oligomers | Beta-Sheet Mimetics | The rigid framework mimics protein secondary structures. nih.gov |
| Peptidomimetics | Heterocyclic Scaffolds | General Peptidomimetics | Enhances metabolic stability and binding affinity. nih.gov |
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and peptidomimetic chemistry, allowing for the efficient, automated assembly of peptide chains. nih.govsigmaaldrich.com Pyrrolidine-based structures can be incorporated into SPPS protocols to generate novel peptide analogues. One strategy involves using lysine-containing peptides on a solid support, where the lysine (B10760008) amine serves as a nitrogen donor for the construction of a pyrrole ring via a multicomponent reaction. acs.org This approach allows for the creation of diverse peptide-pyrrole chimeras. acs.org
Recent advancements in green chemistry have also impacted SPPS. Pyrrolidine has been investigated as an alternative to piperidine (B6355638) for the Fmoc-deprotection step, expanding the range of usable green solvents. acs.org Additionally, solvents like N-octyl pyrrolidone (NOP), a derivative of pyrrolidinone, have been identified as effective and more sustainable alternatives to traditional solvents like DMF, demonstrating good performance in swelling, coupling efficiency, and reduction of side reactions. rsc.org
| SPPS Strategy | Pyrrolidine Application | Key Finding | Reference |
| Green SPPS | Pyrrolidine for Fmoc-removal | Expands the usable solvent space to less polar mixtures. | acs.org |
| Green Solvents | N-octyl pyrrolidone (NOP) | Acts as a high-performance, recoverable alternative to DMF. | rsc.org |
| Peptide-Pyrrole Chimeras | Lysine as N-donor on solid phase | Enables synthesis of diverse pyrrole-fused peptides via multicomponent reaction. | acs.org |
Halogenated pyrroles are integral components of many marine natural products and synthetic anti-infective agents. acs.orgnih.gov The introduction of halogen atoms (F, Cl, Br) onto the pyrrole ring provides a synthetic handle for further functionalization, typically through cross-coupling reactions, and can significantly modulate the biological activity of the final molecule. acs.orgresearchgate.net
Practical, scalable syntheses for various halogen-doped pyrrole building blocks have been developed. For example, 2-trichloroacetyl-4-chloro-5-methyl-1H-pyrrole can be prepared and used as a precursor for more complex structures. nih.gov These building blocks are crucial for synthesizing compounds like pyrrolnitrin and its analogues. acs.orgresearchgate.net The regioselectivity of halogenation can often be controlled by using protecting groups on the pyrrole nitrogen, allowing for the synthesis of specific isomers required for targeted drug design. wikipedia.org
| Halogenated Pyrrole Synthesis | Reagents and Conditions | Yield | Reference |
| Synthesis of 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole | N-chlorosuccinimide, dichloromethane, r.t. | 61% | nih.gov |
| Synthesis of Brominated Pyrrole Pinacolboronate Ester | Two steps from 3-bromopyrrole-2-carbaldehyde | Not specified | acs.org |
Development of Octahydrocyclopenta[b]pyrrole-Derived Chiral Ligands
The rigid, C2-symmetric nature of many pyrrolidine-based scaffolds makes them ideal platforms for the design of chiral ligands used in asymmetric catalysis. researchgate.net These ligands can effectively transfer their stereochemical information to a metal center, enabling highly enantioselective transformations.
The design of effective chiral ligands is a central theme in asymmetric catalysis. nih.govnih.govutexas.edu For a long time, C2-symmetric ligands were dominant because their symmetry reduces the number of possible transition states, simplifying analysis and often leading to higher enantioselectivity. nih.govresearchgate.net However, non-symmetrical ligands, which possess electronically and sterically distinct coordinating atoms, have gained prominence as they can offer superior control in certain reactions. nih.govnih.gov
Pyrrolidine-based ligands, such as those derived from (S)-proline, can be readily synthesized and modified. researchgate.net The design often involves creating a well-defined chiral pocket around the metal center. nih.govcapes.gov.br This pocket dictates the orientation of the substrate as it approaches the catalyst, thereby controlling the stereochemical outcome of the reaction. The tunability of the ligand's steric and electronic properties, by altering substituents on the pyrrolidine ring or its appended coordinating groups, is crucial for optimizing catalyst performance for a specific reaction. nih.govresearchgate.net
Ligands derived from chiral pyrrolidine scaffolds have proven highly effective in a range of challenging metal-catalyzed reactions.
Rhodium(III)-catalyzed C-H functionalization: Rh(III) complexes, particularly those with cyclopentadienyl (B1206354) (Cp) ligands, are powerful catalysts for C-H activation. nih.gov The development of chiral Cp ligands has enabled enantioselective C-H functionalization reactions. nih.govnih.govepfl.ch Chiral Cp ligands featuring a fused, rigid bicyclic structure derived from scaffolds like octahydrocyclopenta[b]pyrrole can create a defined chiral environment around the rhodium center, leading to excellent enantioselectivities in reactions such as the allylation of benzamides. nih.gov
Gold Catalysis: Homogeneous gold catalysis is a powerful tool for activating alkynes and allenes. nih.govacs.org However, achieving high enantioselectivity is challenging due to the linear coordination preference of Au(I). nih.govacs.org To overcome this, new generations of chiral ligands have been developed. Ligands incorporating a C2-symmetric 2,5-diarylpyrrolidine moiety attached to a phosphine (B1218219) have been successfully used in gold(I)-catalyzed intramolecular cycloadditions and atroposelective indole (B1671886) synthesis. nih.govacs.org DFT calculations have shown that non-covalent interactions between the substrate and the chiral pocket of the ligand-metal complex are key to directing the enantioselective outcome. nih.gov
| Catalytic Reaction | Catalyst System | Key Outcome | Reference |
| Rh(III)-catalyzed C-H Allylation | Chiral Cp-Rh Complex | Excellent enantioselectivities for N-methoxybenzamides. | nih.gov |
| Gold(I)-catalyzed [4+2] Cycloaddition | Pyrrolidinyl Gold(I) Complex | High enantioselectivity through defined chiral pockets. | nih.govacs.org |
| Gold(I)-catalyzed Atroposelective Indole Synthesis | Pyrrolidinyl Gold(I) Complex | Formation of axially chiral biaryls. | nih.govacs.org |
Cyclopenta[b]pyrrole (B12890464) Derivatives in Material Science Research
Similarly, the role of 3,3-Dimethyl-octahydrocyclopenta[b]pyrrole or its closely related derivatives in material science is not documented. Research into cyclopenta[b]pyrrole derivatives for materials applications exists, but none of the available literature specifies the 3,3-dimethyl substitution pattern. Therefore, no information can be provided on its potential use in polymers, organic electronics, or other advanced materials.
Future Research Directions in 3,3 Dimethyl Octahydrocyclopenta B Pyrrole Chemistry
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient and versatile synthetic routes to 3,3-Dimethyl-octahydrocyclopenta[b]pyrrole is a primary area for future investigation. While classical methods for pyrrolidine (B122466) synthesis, such as the Barton-Zard reaction or various cycloadditions, provide a foundation, the construction of the specific bicyclic system with a quaternary center presents a unique challenge. Future research will likely focus on the following areas:
Tandem and Cascade Reactions: Designing multi-step, one-pot reactions to construct the bicyclic core from simple acyclic or monocyclic precursors will be a major goal. For instance, a cascade reaction involving a Michael addition followed by an intramolecular cyclization could be a powerful strategy.
C-H Activation/Functionalization: Modern synthetic methods involving transition-metal-catalyzed C-H activation could provide novel disconnections for the synthesis of this scaffold. nih.gov For example, an intramolecular C-H amination of a suitably functionalized cyclopentane (B165970) derivative could be a direct route to the bicyclic system.
Novel Cycloaddition Strategies: Exploration of [3+2] cycloaddition reactions between non-stabilized azomethine ylides and substituted cyclopentenes could offer a direct entry to the octahydrocyclopenta[b]pyrrole (B2973046) core. acs.org The development of new catalysts and reaction conditions will be crucial for controlling the regioselectivity and diastereoselectivity of such transformations.
Ring-Expansion and Ring-Contraction Methodologies: Innovative strategies involving the expansion of smaller rings or the contraction of larger ones could also be explored. For example, a Beckmann or Schmidt rearrangement of a suitably substituted bicyclic ketone could potentially yield the desired lactam, which could then be reduced to the target pyrrolidine.
A hypothetical comparison of potential synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes to this compound
| Methodology | Potential Starting Materials | Key Transformation | Anticipated Advantages | Potential Challenges |
| Tandem Michael Addition/Cyclization | Cyclopentenone, substituted amine | One-pot cascade reaction | High atom economy, operational simplicity | Control of stereocenters, potential for side reactions |
| Intramolecular C-H Amination | Functionalized cyclopentane with an amine tether | Rh(III) or Pd(II)-catalyzed C-H activation | Direct formation of the N-heterocycle | Catalyst development, regioselectivity |
| [3+2] Cycloaddition | Substituted cyclopentene, azomethine ylide precursor | Thermal or metal-catalyzed cycloaddition | Convergent synthesis | Control of diastereoselectivity, availability of precursors |
| Ring Expansion of a Spirocyclic System | Spiro[2.4]heptan-one derivative | Schmidt or Tiffeneau-Demjanov rearrangement | Access to unique substitution patterns | Rearrangement selectivity, multi-step sequences |
Advanced Computational Studies for Rational Design and Property Prediction
In the absence of extensive experimental data, computational chemistry offers a powerful toolkit for predicting the properties and reactivity of this compound. Future research in this area will be essential for guiding synthetic efforts and for the rational design of derivatives with desired characteristics.
Conformational Analysis: The rigid bicyclic structure and the presence of the gem-dimethyl group will lead to distinct conformational preferences. High-level Density Functional Theory (DFT) calculations can be employed to determine the most stable conformations and the energy barriers between them. nih.govresearchgate.net This information is crucial for understanding how this scaffold will present its substituents in a biological context.
Prediction of Spectroscopic Data: Computational methods can be used to predict NMR (¹H and ¹³C) and IR spectra. nih.govnih.gov These predicted spectra can be invaluable for the characterization and structural confirmation of newly synthesized compounds. For example, DFT calculations can help in the assignment of complex proton and carbon signals in the bicyclic system. researchgate.net
Molecular Dynamics Simulations: To understand the behavior of this molecule in a condensed phase, such as in solution or within a biological macromolecule, molecular dynamics (MD) simulations will be instrumental. nih.govresearchgate.net MD simulations can provide insights into the solvation of the molecule and its dynamic interactions with a protein binding site.
Reactivity and Mechanistic Studies: DFT can be used to model the transition states of potential synthetic reactions, providing insights into reaction mechanisms and helping to rationalize or predict stereochemical outcomes. nih.gov This can accelerate the optimization of reaction conditions by identifying the most energetically favorable pathways.
Table 2 outlines a set of predictable physicochemical properties for this compound that could be determined using computational methods.
Table 2: Computationally Predictable Properties of this compound
| Property | Computational Method | Significance |
| Dipole Moment | DFT (e.g., B3LYP/6-31G*) | Predicts polarity and intermolecular interactions. |
| Conformational Energies | DFT, MP2 | Determines the relative stability of different ring conformations. |
| ¹³C and ¹H NMR Chemical Shifts | GIAO-DFT | Aids in structural elucidation and confirmation. nih.gov |
| HOMO-LUMO Gap | DFT | Indicates kinetic stability and electronic reactivity. researchgate.net |
| pKa of the Conjugate Acid | Solvation models (e.g., PCM) with DFT | Predicts the basicity of the nitrogen atom. |
Development of Highly Enantioselective and Diastereoselective Transformations
The this compound scaffold possesses multiple stereocenters. The development of methods to control the absolute and relative stereochemistry during its synthesis is a critical area for future research.
Asymmetric Catalysis: The use of chiral catalysts, whether they be transition metal complexes or organocatalysts, will be key to accessing enantiomerically pure forms of this compound. researchgate.netrsc.org For instance, an asymmetric Michael addition to a prochiral cyclopentenone could establish the initial stereocenters with high enantioselectivity.
Substrate-Controlled Diastereoselection: In multi-step syntheses, the stereochemistry of one center can be used to direct the formation of subsequent stereocenters. Understanding the facial selectivity of reactions on the cyclopentane or pyrrolidine ring will be crucial.
Resolution of Racemates: While less ideal than asymmetric synthesis, the development of efficient methods for the resolution of racemic mixtures of this compound or its intermediates will be a valuable practical tool. This could involve classical resolution with chiral acids or enzymatic resolution.
Stereodivergent Synthesis: Advanced synthetic strategies that allow for access to all possible stereoisomers from a common intermediate would be highly desirable. This would enable a thorough investigation of the structure-activity relationships of this scaffold.
Integration of Automated Synthesis and High-Throughput Experimentation
To accelerate the discovery and optimization of synthetic routes to this compound and its derivatives, the integration of modern automation and high-throughput screening techniques will be essential.
Automated Flow Synthesis: The development of continuous flow processes for the synthesis of this compound could offer advantages in terms of safety, scalability, and reaction optimization. researchgate.net Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time.
High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen a large number of catalysts, ligands, solvents, and other reaction parameters to identify optimal conditions for a particular synthetic transformation. numberanalytics.comscienceintheclassroom.orgnih.gov This is particularly valuable for the development of novel catalytic C-H activation or cycloaddition reactions. nih.gov
Library Synthesis: Once an efficient and robust synthetic route has been established, automated parallel synthesis can be employed to generate a library of derivatives with diverse substitution patterns. researchgate.net This would facilitate the exploration of the chemical space around this scaffold for potential biological applications.
Data-Driven Discovery: The large datasets generated from HTE can be used to train machine learning algorithms to predict reaction outcomes and to guide the design of new experiments, further accelerating the optimization process. scienceintheclassroom.org
Table 3 provides an example of a high-throughput screening plate layout for the optimization of a key synthetic step.
Table 3: Exemplary High-Throughput Screening Plate Layout for a Catalytic Cyclization
| Well | Catalyst | Ligand | Solvent | Temperature (°C) |
| A1 | Pd(OAc)₂ | P(t-Bu)₃ | Toluene | 80 |
| A2 | Pd(OAc)₂ | P(t-Bu)₃ | Dioxane | 80 |
| A3 | Pd(OAc)₂ | XPhos | Toluene | 80 |
| ... | ... | ... | ... | ... |
| H12 | Rh₂(esp)₂ | None | Dichloromethane | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
